molecular formula C7H6BrN3 B1279563 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 746668-59-7

6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1279563
CAS No.: 746668-59-7
M. Wt: 212.05 g/mol
InChI Key: LYFZTLWVHLYBEK-UHFFFAOYSA-N
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Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H302 . Precautionary statements include P280, P305, P338, P351 .

Biochemical Analysis

Biochemical Properties

6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as an inhibitor for certain enzymes involved in metabolic pathways. The compound’s interaction with enzymes such as JAK1 and JAK2 suggests its potential in modulating signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the ERK signaling pathway . This compound can decrease the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT, leading to altered cell function. Furthermore, this compound can induce apoptosis and cell cycle arrest in certain cell types, highlighting its potential as an anticancer agent . Its impact on gene expression and cellular metabolism further underscores its significance in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with JAK1 and JAK2 results in the inhibition of these enzymes, thereby modulating the associated signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been found that the compound remains stable under specific conditions, retaining its biochemical activity over time . Its degradation products and their effects on cellular processes are still under investigation. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity can lead to significant changes in metabolic processes, making it a valuable tool for studying metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a significant role in its localization, influencing its activity and function.

Chemical Reactions Analysis

6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: It can form various cyclic structures through intramolecular reactions.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Comparison with Similar Compounds

6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:

These compounds share similar structural features but differ in their substitution patterns and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFZTLWVHLYBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469709
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746668-59-7
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746668-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 746668-59-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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